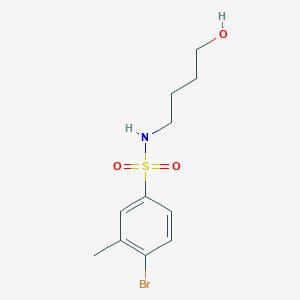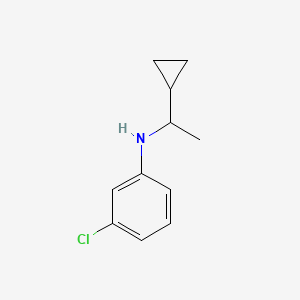
3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE
Vue d'ensemble
Description
3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE is an organic compound that belongs to the class of amines It is characterized by the presence of a 3-chlorophenyl group and a cyclopropylethyl group attached to an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE typically involves the reaction of 3-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine or hydrocarbon.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit oxidative phosphorylation by disrupting the proton gradient across the mitochondrial membrane, thereby affecting ATP synthesis . Additionally, it may induce mitochondrial dysfunction and chromosomal instability by interfering with cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): A chemical inhibitor of oxidative phosphorylation.
Meta-Chlorophenylpiperazine (mCPP): A psychoactive drug with similar structural features.
3-Chlorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
Uniqueness
3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 3-chlorophenyl group and a cyclopropylethyl group makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H14ClN |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
3-chloro-N-(1-cyclopropylethyl)aniline |
InChI |
InChI=1S/C11H14ClN/c1-8(9-5-6-9)13-11-4-2-3-10(12)7-11/h2-4,7-9,13H,5-6H2,1H3 |
Clé InChI |
JRNFVKWCDWKSLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

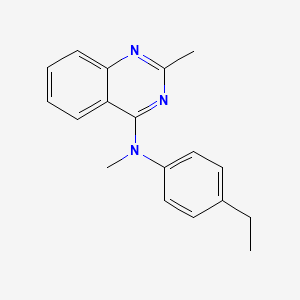
![3-[(2-Methylquinolin-4-yl)amino]propane-1,2-diol](/img/structure/B8742430.png)
![(6-Iodoimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B8742453.png)
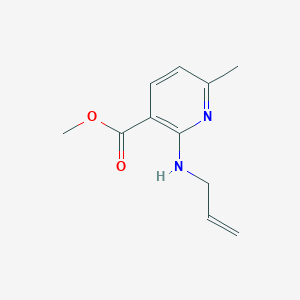
![Hydroxy[bis(4-methoxyphenyl)]acetic acid](/img/structure/B8742456.png)
![2,2'-(3,5,5-TRIMETHYLHEXYLIDENE)BIS[4,6-DIMETHYLPHENOL]](/img/structure/B8742463.png)

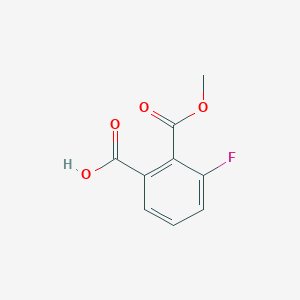
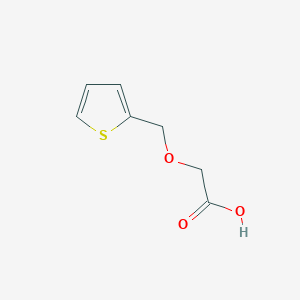

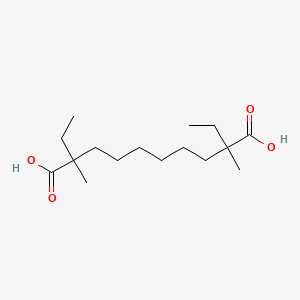
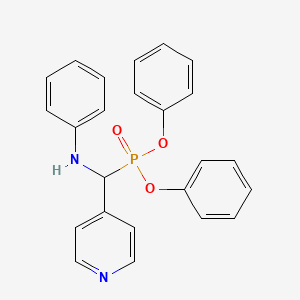
![2-[(2,5-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B8742515.png)
